molecular formula C22H16N2O7S2 B1198132 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid CAS No. 62669-67-4

1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid

Cat. No.: B1198132
CAS No.: 62669-67-4
M. Wt: 484.5 g/mol
InChI Key: NHVANJGFAFQZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, ethenylsulfonyl, and sulfonic acid groups

Preparation Methods

The synthesis of 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid involves multiple steps, typically starting with the functionalization of the anthracene core. The synthetic route generally includes:

    Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups.

    Ethenylsulfonylation: The ethenylsulfonyl group is introduced via a reaction with ethenylsulfonyl chloride under basic conditions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid stands out due to its unique combination of functional groups. Similar compounds include:

    1-Amino-4-(4-sulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid: Lacks the ethenyl group, resulting in different reactivity and applications.

    1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene: Lacks the sulfonic acid group, affecting its solubility and reactivity.

Properties

CAS No.

62669-67-4

Molecular Formula

C22H16N2O7S2

Molecular Weight

484.5 g/mol

IUPAC Name

1-amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-9-7-12(8-10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31)

InChI Key

NHVANJGFAFQZEE-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

62669-67-4

Synonyms

remazol brilliant blue R vinyl sulfone

Origin of Product

United States

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